REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([C:12](O)=O)=[CH:7]2.CS(Cl)(=O)=O.[N:20]1C=CC=CC=1>>[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([C:12]#[N:20])=[CH:7]2
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Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=C2C=CC(=CC2=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
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Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
ammonia gas was bubbled through the solution for 10 min
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Duration
|
10 min
|
Type
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TEMPERATURE
|
Details
|
whilst maintaining the temperature below 5° C
|
Type
|
ADDITION
|
Details
|
During the gas addition the solution
|
Type
|
ADDITION
|
Details
|
so additional dry pyridine (˜30 mL) was added
|
Type
|
CUSTOM
|
Details
|
Excess ammonia was removed in vacuo
|
Type
|
TEMPERATURE
|
Details
|
the solution again cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
treated with additional methanesulfonyl chloride (12.5 mL)
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
The solution was poured onto ice cold water
|
Type
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STIRRING
|
Details
|
the mixture stirred for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the brown precipitate collected by filtration
|
Type
|
WASH
|
Details
|
washed on the sinter with ice cold water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in hot chloroform (˜35 mL)
|
Type
|
FILTRATION
|
Details
|
insoluble material filtered off
|
Type
|
CUSTOM
|
Details
|
The chloroform was removed
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in a minimum volume of ether
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
ADDITION
|
Details
|
Hexane was added until the solution
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
FILTRATION
|
Details
|
the solution filtered rapidly into a pre-heated flask
|
Type
|
TEMPERATURE
|
Details
|
to cool slowly to room temperature
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=CC(=CC2=CC=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |